molecular formula C10H7F3N2 B2913578 5-(Trifluoromethyl)quinolin-3-amine CAS No. 2168449-89-4

5-(Trifluoromethyl)quinolin-3-amine

Cat. No. B2913578
CAS RN: 2168449-89-4
M. Wt: 212.175
InChI Key: KFCDFMFMGGNQLA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)quinolin-3-amine is a quinoline derivative . Quinoline derivatives have been widely studied for their various biological activities.


Synthesis Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported for the construction of this scaffold . For example, the condensation of primary aryl amine with β-diketone in acid catalysis, followed by ring closure .


Molecular Structure Analysis

The molecular formula of 5-(Trifluoromethyl)quinolin-3-amine is C10H7F3N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .


Physical And Chemical Properties Analysis

The molecular weight of 5-(Trifluoromethyl)quinolin-3-amine is 212.17 g/mol . It has a topological polar surface area of 38.9 Ų . The compound is solid at room temperature .

Scientific Research Applications

    Medicinal Chemistry and Drug Development

    • Boronic Acid Derivatives: Researchers explore the boronic acid group in this compound. Boronic acids participate in Suzuki-Miyaura couplings, a versatile method for forming carbon-carbon bonds. These reactions are fundamental in synthesizing complex molecules.
    • Anti-Proliferative Activity : Novel 2-(Trifluoromethyl)quinolin-4-amine derivatives exhibit potent anti-proliferative activity against HeLa cell lines. Their efficacy surpasses that of combretastatin A-4, a known anti-cancer agent .

    Organic Synthesis and Ligand Design

    • Chelating Units : The compound’s amino group allows for the synthesis of ligands. Researchers have used it to create ligands from various amino-substituted arenes and heteroarenes, expanding the toolbox for ligand design .

    Biological Activity and Enzyme Inhibition

    • Fluoroquinolones : Incorporating fluorine into quinolines enhances biological activity. Fluoroquinolones, a family of fluorinated quinolines, exhibit broad-spectrum antibacterial properties. Notable examples include fluoroquine and mefloquine .
    • Enzyme Inhibitors : Synthetic quinolines, including fluorinated derivatives, act as enzyme inhibitors. Their potential applications span antibacterial, antineoplastic, and antiviral therapies .

    Agriculture and Liquid Crystals

    • Liquid Crystals : Components derived from quinolines contribute to liquid crystal formulations .

    Cyanine Dyes and Commercial Production

    • Fluorinated Quinolines : These compounds are valuable precursors for synthesizing cyanine dyes .

    Antimalarial Drug Research

    • Fluoroquine : The quinoline skeleton has been pivotal in the search for synthetic antimalarial drugs. Fluoroquine, a fluorinated derivative, has been explored for its antimalarial properties .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315-H319 . Precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362 .

Future Directions

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals . The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is a promising area of future research .

properties

IUPAC Name

5-(trifluoromethyl)quinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-3-9-7(8)4-6(14)5-15-9/h1-5H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCDFMFMGGNQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(C=NC2=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)quinolin-3-amine

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